4-(4-Carboxyphenyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxyphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a carboxylic acid group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-carboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(4-Hydroxyphenyl)-2-methylphenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Carboxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Carboxyphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate cellular processes and contribute to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-4-nitrophenol: Similar structure but contains a nitro group instead of a carboxylic acid group.
4-Methylphenol (p-cresol): Similar structure but lacks the carboxylic acid group.
Uniqueness
4-(4-Carboxyphenyl)-2-methylphenol is unique due to the presence of both a carboxylic acid group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQOHCLMOKJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572288 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189161-81-7 |
Source
|
Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.